molecular formula C10H12N2O B13612879 (S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol

(S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol

Cat. No.: B13612879
M. Wt: 176.21 g/mol
InChI Key: SKLQWNKIVMUKHY-SECBINFHSA-N
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Description

(2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol is a chiral compound that features an indole ring, which is a common structural motif in many biologically active molecules. The presence of both an amino group and a hydroxyl group makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with an indole derivative.

    Amination: Introduction of the amino group can be achieved through reductive amination or other amination techniques.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions or by using protecting group strategies followed by deprotection.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol may involve:

    Catalytic Hydrogenation: Using metal catalysts to achieve high yields.

    Enzymatic Methods: Employing enzymes for stereoselective synthesis to ensure the correct chiral form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form various amines.

    Substitution: Both the amino and hydroxyl groups can undergo substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in organic synthesis.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Serves as an inhibitor for certain enzymes.

    Signal Transduction: Participates in cellular signaling pathways.

Medicine

    Drug Development: A precursor for pharmaceuticals targeting neurological disorders.

    Therapeutics: Potential use in treatments for cancer and infectious diseases.

Industry

    Material Science: Utilized in the development of novel materials.

    Agriculture: Employed in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways such as neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indole-3-acetic acid: A plant hormone with an indole ring.

Uniqueness

    Chirality: The (2S) configuration provides specific stereochemical properties.

    Functional Groups: The combination of amino and hydroxyl groups offers unique reactivity.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(2S)-2-amino-2-(1H-indol-4-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9(6-13)7-2-1-3-10-8(7)4-5-12-10/h1-5,9,12-13H,6,11H2/t9-/m1/s1

InChI Key

SKLQWNKIVMUKHY-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C2C=CNC2=C1)[C@@H](CO)N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(CO)N

Origin of Product

United States

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